molecular formula C10H12N2OS B2783414 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine CAS No. 2380010-73-9

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2783414
CAS No.: 2380010-73-9
M. Wt: 208.28
InChI Key: VEWWOBZNDWQWOU-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of pyridine derivatives with thiazole derivatives under controlled conditions. One common method involves the use of a condensation reaction where the pyridine ring is fused with the thiazole ring through a methanone linkage. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

Scientific Research Applications

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways, which are crucial for the compound’s therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 4-aminopyridine.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole.

Uniqueness

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-8-9(14-7-11-8)10(13)12-5-3-2-4-6-12/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWWOBZNDWQWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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